2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride
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Overview
Description
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is a synthetic compound known for its unique structure and properties The compound features a trifluoromethyl group and a diazirine ring, which are often utilized in photoreactive studies and labeling experiments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the diazirine ring. Common synthetic routes involve the use of trifluoromethylation reagents and diazirine precursors under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling experiments to study protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene intermediate that can insert into various chemical bonds. This property makes it a valuable tool in studying molecular interactions and labeling biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)-D-phenylalanine: Another compound featuring a trifluoromethyl group, used in similar applications.
L-4-trifluoromethylphenylalanine: A related compound with a trifluoromethyl group, used in biochemical studies.
Uniqueness
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the diazirine ring, which provide distinct photoreactive properties. This combination allows for specific and efficient labeling and interaction studies, making it a valuable tool in various research fields.
Properties
CAS No. |
2825005-42-1 |
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Molecular Formula |
C11H11ClF3N3O2 |
Molecular Weight |
309.67 g/mol |
IUPAC Name |
2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19;/h1-4,8H,5,15H2,(H,18,19);1H |
InChI Key |
DJRNKQBJEDDDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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